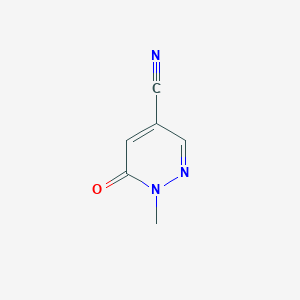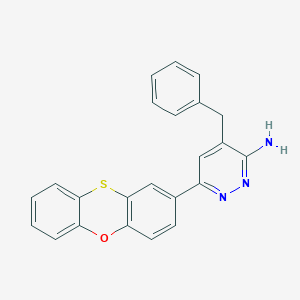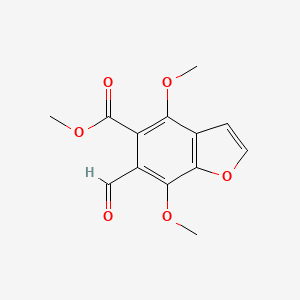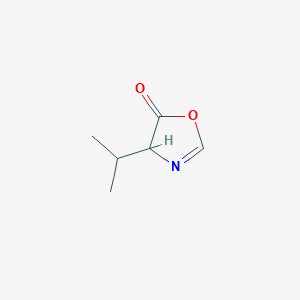
5(4H)-Oxazolone, 4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family. These compounds are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of an isopropyl group at the 4-position distinguishes 4-Isopropyloxazol-5(4H)-one from other oxazolones, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with ethyl oxalyl chloride, followed by cyclization with a base such as sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxazolone ring.
Industrial Production Methods: Industrial production of 4-Isopropyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Scientific Research Applications
4-Isopropyloxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Isopropyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The oxazolone ring structure allows it to form stable complexes with target molecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Oxazolone: The parent compound with a similar ring structure but without the isopropyl group.
4-Methyloxazol-5(4H)-one: A derivative with a methyl group at the 4-position.
4-Phenyloxazol-5(4H)-one: A derivative with a phenyl group at the 4-position.
Uniqueness: 4-Isopropyloxazol-5(4H)-one is unique due to the presence of the isopropyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
4526-83-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-6(8)9-3-7-5/h3-5H,1-2H3 |
InChI Key |
VNKZACZQXVQWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


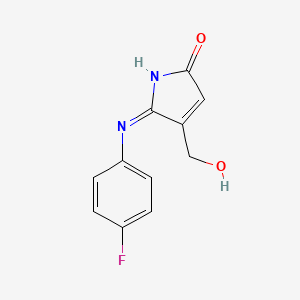
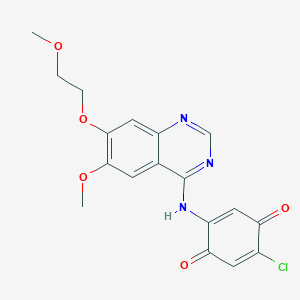
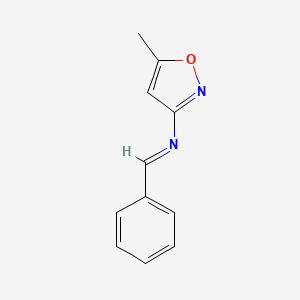
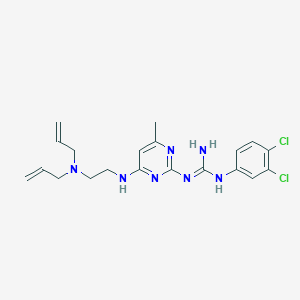
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
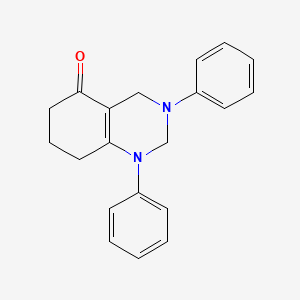

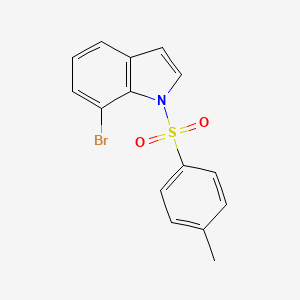
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)

